Benzenesulfonamide, N-1H-benzimidazol-2-yl-

Descripción general

Descripción

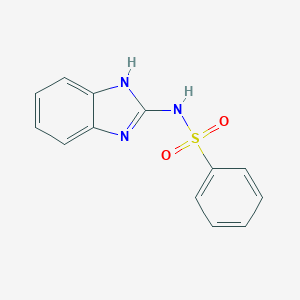

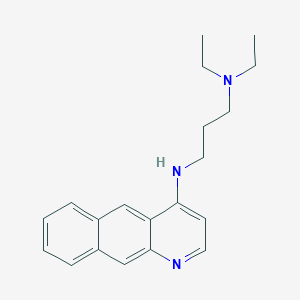

“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a chemical compound with the CAS Number: 13068-57-0 and a molecular weight of 273.32 . It is also known as N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . The compound is solid in its physical form .

Molecular Structure Analysis

The Inchi Code for “Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule . Physical And Chemical Properties Analysis

“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a solid compound . Its molecular weight is 273.32 . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Aplicaciones Científicas De Investigación

Antiparasitic and Antioxidant Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“N-(1H-benzimidazol-2-yl)benzenesulfonamide” has been used in the development of new benzimidazolyl-2-hydrazones with combined antiparasitic and antioxidant activity. These compounds have been studied for their potential to treat parasitic infections, particularly those caused by Trichinella spiralis.

Methods of Application or Experimental Procedures

The compound was synthesized and its anthelmintic activity was studied in vitro against encapsulated T. spiralis. The antioxidant activity of the target compounds was also elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .

Results or Outcomes

The hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the hydrazones killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C in both concentrations (50 and 100 mg ml 1). The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .

Antiviral Activity

Specific Scientific Field

Virology

Summary of the Application

Benzimidazole derivatives, including “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been studied for their potential antiviral activity. These compounds are of interest due to their structural similarity to naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .

Results or Outcomes

Antifungal and Antibacterial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Thiosemicarbazones, a class of compounds that includes “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been postulated as biologically active compounds and display different types of biological activity, including antifungal and antibacterial activities .

Results or Outcomes

Anti-HIV Activity

Summary of the Application

Benzimidazole derivatives, including “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been studied for their potential anti-HIV activity. These compounds are of interest due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Results or Outcomes

Antidiabetic Activity

Specific Scientific Field

Endocrinology

Summary of the Application

Benzimidazole derivatives, including “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been studied for their potential antidiabetic activity. These compounds are of interest due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Safety And Hazards

Direcciones Futuras

The development of new benzimidazolyl-2-hydrazones, which may include “Benzenesulfonamide, N-1H-benzimidazol-2-yl-”, for their combined antiparasitic and antioxidant properties is a promising area of research . These compounds were found to be more effective than existing anthelmintic drugs, indicating potential for future therapeutic applications .

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSNJOBQYYGDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156671 | |

| Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |

CAS RN |

13068-57-0 | |

| Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)